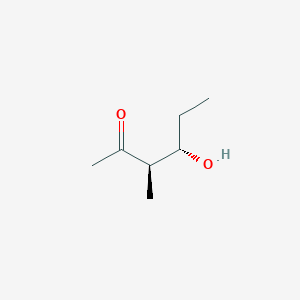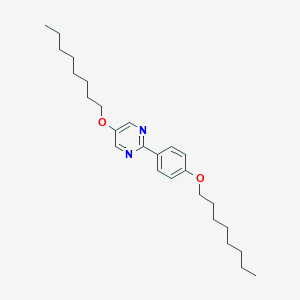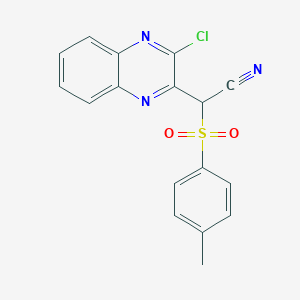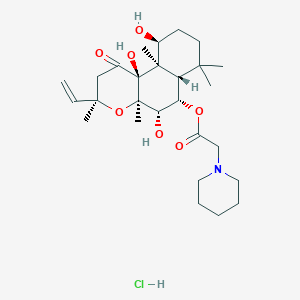
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone is a chiral molecule with a unique chemical structure. It is commonly referred to as (R)-Carvone and is widely used in the food and fragrance industry. The molecule has a minty flavor and aroma, making it a popular ingredient in chewing gums, toothpaste, and other oral care products. However, (R)-Carvone has gained significant attention in the scientific research community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
(R)-Carvone has shown potential therapeutic properties in several scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. (R)-Carvone has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease. Additionally, (R)-Carvone has been shown to have antimicrobial properties against several bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of (R)-Carvone is not fully understood. However, several studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(R)-Carvone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, (R)-Carvone has been shown to reduce pain and inflammation in animal models of arthritis. (R)-Carvone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (R)-Carvone has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Carvone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Additionally, (R)-Carvone has low toxicity and is well-tolerated in animal models. However, there are also limitations to using (R)-Carvone in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of disease or condition being studied.
Direcciones Futuras
There are several future directions for the study of (R)-Carvone. One potential area of research is the development of (R)-Carvone-based therapies for the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, (R)-Carvone may have potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (R)-Carvone may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Finally, further research is needed to fully understand the mechanism of action of (R)-Carvone and its potential therapeutic applications.
Métodos De Síntesis
(R)-Carvone is a natural compound found in the essential oils of several plants, including spearmint, caraway, and dill. The most common method of synthesizing (R)-Carvone is through the oxidation of carvone, which is a racemic mixture of (R)-Carvone and (S)-Carvone. The oxidation process can be achieved through several methods, including the use of potassium permanganate or sodium hypochlorite. However, the most efficient method is the use of a chiral catalyst, which selectively oxidizes (S)-Carvone to produce (R)-Carvone.
Propiedades
Número CAS |
112294-91-4 |
|---|---|
Nombre del producto |
(3R,4S)-3-Methyl-4-hydroxy-2-hexanone |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(3R,4S)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7-/m0/s1 |
Clave InChI |
KOFQZZHOSWGVHP-FSPLSTOPSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C)C(=O)C)O |
SMILES |
CCC(C(C)C(=O)C)O |
SMILES canónico |
CCC(C(C)C(=O)C)O |
Sinónimos |
2-Hexanone, 4-hydroxy-3-methyl-, (3R,4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)